molecular formula C16H22N2O2S2 B12190759 3-(2-methyl-1,3-thiazol-4-yl)-N,N-dipropylbenzenesulfonamide CAS No. 628278-24-0

3-(2-methyl-1,3-thiazol-4-yl)-N,N-dipropylbenzenesulfonamide

Cat. No.: B12190759
CAS No.: 628278-24-0
M. Wt: 338.5 g/mol
InChI Key: AKSPSEBZZNPTLT-UHFFFAOYSA-N
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Description

3-(2-methyl-1,3-thiazol-4-yl)-N,N-dipropylbenzenesulfonamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of 3-(2-methyl-1,3-thiazol-4-yl)-N,N-dipropylbenzenesulfonamide typically involves the reaction of 2-methyl-1,3-thiazole with N,N-dipropylbenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-(2-methyl-1,3-thiazol-4-yl)-N,N-dipropylbenzenesulfonamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(2-methyl-1,3-thiazol-4-yl)-N,N-dipropylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-methyl-1,3-thiazol-4-yl)-N,N-dipropylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, leading to the activation or inhibition of various biochemical pathways. This interaction can result in antimicrobial, anti-inflammatory, or anticancer effects .

Comparison with Similar Compounds

Similar compounds to 3-(2-methyl-1,3-thiazol-4-yl)-N,N-dipropylbenzenesulfonamide include other thiazole derivatives such as:

The uniqueness of this compound lies in its specific combination of the thiazole ring and the N,N-dipropylbenzenesulfonamide moiety, which imparts distinct biological activities and chemical reactivity.

Properties

CAS No.

628278-24-0

Molecular Formula

C16H22N2O2S2

Molecular Weight

338.5 g/mol

IUPAC Name

3-(2-methyl-1,3-thiazol-4-yl)-N,N-dipropylbenzenesulfonamide

InChI

InChI=1S/C16H22N2O2S2/c1-4-9-18(10-5-2)22(19,20)15-8-6-7-14(11-15)16-12-21-13(3)17-16/h6-8,11-12H,4-5,9-10H2,1-3H3

InChI Key

AKSPSEBZZNPTLT-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=CC(=C1)C2=CSC(=N2)C

solubility

8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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